molecular formula C22H29ClF2N2 B12849591 Diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]azanium chloride CAS No. 77795-97-2

Diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]azanium chloride

Cat. No.: B12849591
CAS No.: 77795-97-2
M. Wt: 394.9 g/mol
InChI Key: AGHYMYFMXPEUQN-UHFFFAOYSA-N
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Description

Diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]azanium chloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes fluorinated phenyl groups and a benzazepine core. The presence of fluorine atoms enhances its chemical stability and biological activity, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]azanium chloride typically involves multiple steps, including the formation of the benzazepine core and the introduction of fluorinated phenyl groups. Common synthetic routes may involve:

    Formation of the Benzazepine Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.

    Introduction of Fluorinated Phenyl Groups: This can be achieved through electrophilic aromatic substitution reactions using fluorinated reagents.

    Quaternization: The final step involves the quaternization of the nitrogen atom to form the azanium chloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]azanium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: The fluorinated phenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]azanium chloride has diverse applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: Its stability and reactivity make it useful in various industrial applications, such as the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which Diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]azanium chloride exerts its effects involves interactions with specific molecular targets. The fluorinated phenyl groups enhance its binding affinity to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl-[2-[8-fluoro-5-(4-chlorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]azanium chloride
  • Diethyl-[2-[8-fluoro-5-(4-bromophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]azanium chloride

Uniqueness

The unique combination of fluorinated phenyl groups and a benzazepine core distinguishes Diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]azanium chloride from similar compounds. The presence of multiple fluorine atoms enhances its chemical stability and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

77795-97-2

Molecular Formula

C22H29ClF2N2

Molecular Weight

394.9 g/mol

IUPAC Name

diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]azanium;chloride

InChI

InChI=1S/C22H28F2N2.ClH/c1-3-25(4-2)14-15-26-13-5-6-20(17-7-9-18(23)10-8-17)21-12-11-19(24)16-22(21)26;/h7-12,16,20H,3-6,13-15H2,1-2H3;1H

InChI Key

AGHYMYFMXPEUQN-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCN1CCCC(C2=C1C=C(C=C2)F)C3=CC=C(C=C3)F.[Cl-]

Origin of Product

United States

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